1-benzyl-3-cyclopropylpiperazine
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Overview
Description
1-Benzyl-3-cyclopropylpiperazine is a chemical compound belonging to the piperazine family Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-cyclopropylpiperazine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 3-cyclopropylpiperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:
Benzyl chloride+3-cyclopropylpiperazineNaOH, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-cyclopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Benzylamines or alcohols.
Substitution: Various substituted piperazines depending on the reagents used.
Scientific Research Applications
1-Benzyl-3-cyclopropylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3-cyclopropylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Similar in structure but lacks the cyclopropyl group.
3-Cyclopropylpiperazine: Similar but lacks the benzyl group.
1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of a benzyl group.
Uniqueness
1-Benzyl-3-cyclopropylpiperazine is unique due to the presence of both benzyl and cyclopropyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
1279820-72-2 |
---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-benzyl-3-cyclopropylpiperazine |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-15-14(11-16)13-6-7-13/h1-5,13-15H,6-11H2 |
InChI Key |
VRHIEXKAIFVDFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CN(CCN2)CC3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
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